

Spectroscopic Profile of 4-Hydroxy-4'-nitrostilbene: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-4'-nitrostilbene

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-4'-nitrostilbene**, a key intermediate in organic synthesis and a molecule of interest for its potential applications in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, presenting key spectroscopic data (NMR, IR, and UV-Vis) in a structured format, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **4-Hydroxy-4'-nitrostilbene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.75	s	1H	-OH
8.18	d, $J = 8.8$ Hz	2H	Ar-H (ortho to NO_2)
7.65	d, $J = 8.8$ Hz	2H	Ar-H (meta to NO_2)
7.45	d, $J = 8.6$ Hz	2H	Ar-H (ortho to OH)
7.23	d, $J = 16.4$ Hz	1H	Vinylic-H
7.08	d, $J = 16.4$ Hz	1H	Vinylic-H
6.85	d, $J = 8.6$ Hz	2H	Ar-H (meta to OH)

Solvent: DMSO-d_6

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
158.0	C-OH
146.1	C- NO_2
145.2	Ar-C
134.5	Vinylic-CH
129.0	Ar-CH
127.8	Ar-C
126.8	Ar-CH
124.2	Ar-CH
123.5	Vinylic-CH
116.2	Ar-CH

Solvent: DMSO-d_6

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440	Strong, Broad	O-H stretch
1585	Strong	C=C stretch (aromatic)
1505	Strong	N-O stretch (asymmetric)
1330	Strong	N-O stretch (symmetric)
1170	Medium	C-O stretch
965	Strong	=C-H bend (trans-alkene)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent	λ _{max} (nm)
Ethanol	375

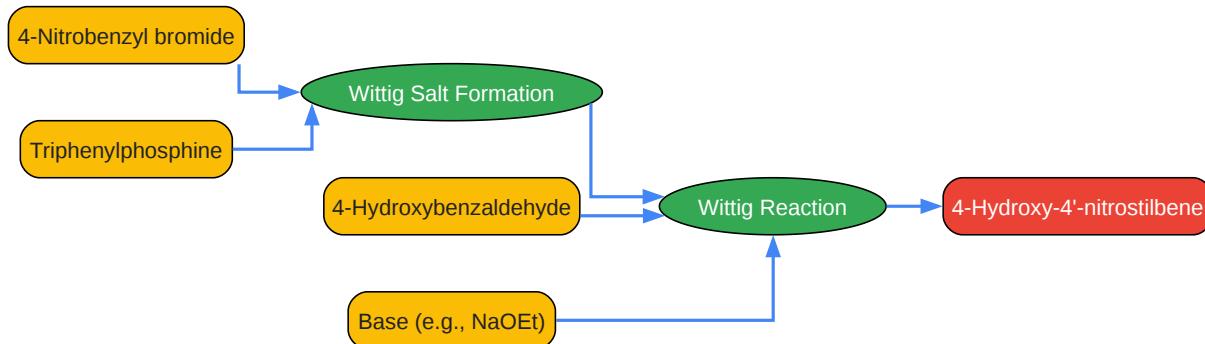
Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Synthesis of 4-Hydroxy-4'-nitrostilbene

A common synthetic route involves the Wittig reaction between 4-nitrobenzyl bromide and 4-hydroxybenzaldehyde.

Workflow for Synthesis of 4-Hydroxy-4'-nitrostilbene



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Caption: Synthetic pathway for **4-Hydroxy-4'-nitrostilbene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ^1H and ^{13}C NMR analysis.
- Sample Preparation: Approximately 10-15 mg of **4-Hydroxy-4'-nitrostilbene** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- ^1H NMR Acquisition: The proton NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts were referenced to the residual solvent peak of DMSO-d_6 at 2.50 ppm.
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The spectrum was proton-decoupled. Chemical shifts were referenced to the solvent peak of DMSO-d_6 at 39.52 ppm.

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for analysis.

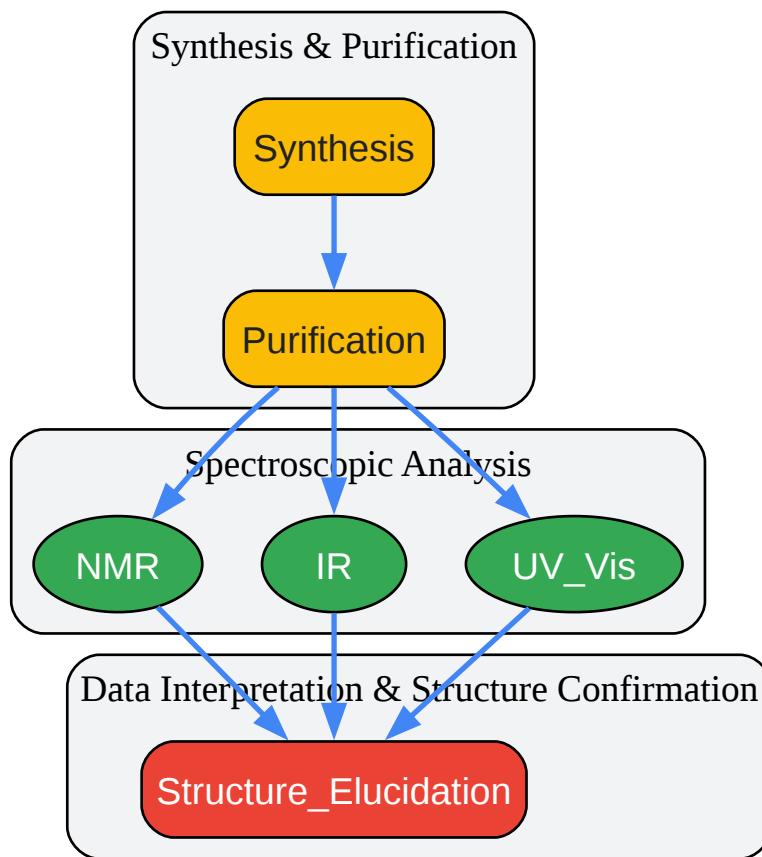
- Sample Preparation: A small amount of the solid **4-Hydroxy-4'-nitrostilbene** was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A Shimadzu UV-1800 spectrophotometer was used for the analysis.
- Sample Preparation: A stock solution of **4-Hydroxy-4'-nitrostilbene** was prepared in ethanol. This solution was then diluted to an appropriate concentration to ensure that the absorbance maximum was within the linear range of the instrument (typically between 0.2 and 0.8).
- Data Acquisition: The UV-Vis spectrum was recorded from 200 to 600 nm using a 1 cm path length quartz cuvette. Ethanol was used as the blank. The wavelength of maximum absorption (λ_{max}) was determined from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **4-Hydroxy-4'-nitrostilbene**.



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Caption: Workflow for spectroscopic characterization.

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